(3-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(3-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a 2-(pyridin-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the piperazine ring using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-(Pyridin-2-yl)ethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(pyridin-2-yl)ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylbenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a methyl group instead of chlorine.
1-(3-Nitrobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-(3-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H20ClN3O |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c19-16-5-3-4-15(14-16)18(23)22-12-10-21(11-13-22)9-7-17-6-1-2-8-20-17/h1-6,8,14H,7,9-13H2 |
InChI Key |
GCMVTGPZSOXYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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